LY 368962

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

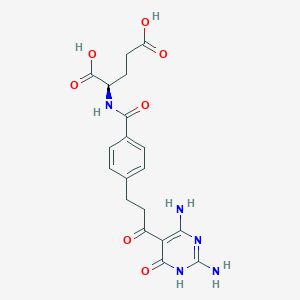

LY 368962, also known as this compound, is a useful research compound. Its molecular formula is C19H21N5O7 and its molecular weight is 431.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activity

- Dual Inhibitors of Dihydrofolate Reductase and Thymidylate Synthase : Novel compounds related to N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid were synthesized and found effective as antitumor agents, acting as dual inhibitors of human dihydrofolate reductase (DHFR) and thymidylate synthase (TS) (Gangjee et al., 2005).

- Inhibition of Tumor Cell Growth : Another study reported the synthesis of classical antifolates with structures similar to N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid. These compounds showed inhibitory effects on the growth of several tumor cell lines in culture, indicating potential antitumor applications (Gangjee et al., 2007).

Enzyme Inhibition for Cancer Treatment

- Inhibition of Glycinamide Ribonucleotide Transformylase : The synthesis of the penta-glutamyl derivative of a compound structurally related to N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid was reported. This compound is a potent inhibitor of glycinamide ribonucleotide transformylase, a key enzyme in cancer cell metabolism (Styles & Kelley, 1990).

Novel Analogues and Antifolate Activity

- Development of Analogues with Enhanced Antifolate Activity : Research focused on the development of analogues of N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid, which were found to be potent inhibitors of DHFR and TS. These analogues demonstrated significant antifolate activity, crucial for anticancer strategies (Gangjee et al., 2008).

Biochemical Analysis

Biochemical Properties

N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid plays a pivotal role in biochemical reactions by inhibiting enzymes involved in the folate pathway. Specifically, it has been shown to inhibit glycinamide ribonucleotide transformylase (GAR Tfase) and aminoimidazole carboxamide ribonucleotide transformylase (AICAR Tfase) in human cells . These enzymes are crucial for the de novo synthesis of purines, which are essential for DNA and RNA synthesis. The compound’s interaction with these enzymes involves binding to their active sites, thereby preventing the formation of purine nucleotides and ultimately inhibiting cell proliferation.

Cellular Effects

The effects of N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid on various cell types have been extensively studied. In cancer cells, this compound exhibits growth inhibitory activity by disrupting nucleotide biosynthesis, leading to cell cycle arrest and apoptosis . Additionally, it has been observed to affect cell signaling pathways, including those involved in cell proliferation and survival. The compound’s impact on gene expression includes downregulation of genes associated with cell division and upregulation of genes involved in apoptosis. Furthermore, it influences cellular metabolism by altering the levels of key metabolites involved in nucleotide synthesis.

Molecular Mechanism

At the molecular level, N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid exerts its effects through competitive inhibition of GAR Tfase and AICAR Tfase . By binding to the active sites of these enzymes, the compound prevents the conversion of substrates into products necessary for purine biosynthesis. This inhibition leads to a decrease in the availability of purine nucleotides, which are essential for DNA and RNA synthesis. Additionally, the compound may induce changes in gene expression by affecting transcription factors and other regulatory proteins involved in nucleotide metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid have been shown to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have demonstrated that the compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound in vitro has been associated with sustained inhibition of cell proliferation and induction of apoptosis, highlighting its potential for therapeutic applications.

Dosage Effects in Animal Models

The effects of N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as bone marrow suppression and gastrointestinal toxicity have been observed. These findings suggest that careful dosage optimization is necessary to maximize therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid is involved in metabolic pathways related to folate metabolism and nucleotide biosynthesis . The compound interacts with enzymes such as GAR Tfase and AICAR Tfase, which are key players in the de novo purine biosynthetic pathway. By inhibiting these enzymes, the compound disrupts the production of purine nucleotides, leading to alterations in metabolic flux and changes in the levels of metabolites involved in nucleotide synthesis.

Transport and Distribution

The transport and distribution of N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound is taken up by cells through folate transporters, which facilitate its entry into the cytoplasm. Once inside the cell, the compound may bind to intracellular proteins that influence its localization and accumulation. These interactions are crucial for the compound’s activity and effectiveness in inhibiting nucleotide biosynthesis.

Subcellular Localization

The subcellular localization of N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes involved in nucleotide biosynthesis . Additionally, targeting signals and post-translational modifications may direct the compound to specific cellular compartments, enhancing its inhibitory effects on nucleotide metabolism. Understanding the subcellular distribution of the compound is essential for optimizing its therapeutic potential.

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid involves the condensation of 2,6-diamino-4-oxo-1,4-dihydropyrimidine-5-carboxylic acid with N-(4-bromobenzoyl)-D-glutamic acid followed by reduction and deprotection reactions.", "Starting Materials": [ "2,6-diamino-4-oxo-1,4-dihydropyrimidine-5-carboxylic acid", "N-(4-bromobenzoyl)-D-glutamic acid", "Sodium borohydride", "Hydrochloric acid", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: 2,6-diamino-4-oxo-1,4-dihydropyrimidine-5-carboxylic acid is reacted with thionyl chloride and then with propionyl chloride to form 3-(2,6-diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropionic acid.", "Step 2: N-(4-bromobenzoyl)-D-glutamic acid is reacted with triethylamine and 1,3-dicyclohexylcarbodiimide to form N-(4-benzoylbenzoyl)-D-glutamic acid.", "Step 3: N-(4-benzoylbenzoyl)-D-glutamic acid is reacted with 3-(2,6-diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropionic acid in the presence of triethylamine and hydroxybenzotriazole to form N-{4-[3-(2,6-diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid.", "Step 4: The product from step 3 is reduced with sodium borohydride in methanol to form the corresponding alcohol.", "Step 5: The alcohol from step 4 is deprotected with hydrochloric acid in methanol to form N-{4-[3-(2,6-diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid.", "Step 6: The product from step 5 is purified by precipitation with diethyl ether." ] } | |

CAS No. |

193281-05-9 |

Molecular Formula |

C19H21N5O7 |

Molecular Weight |

431.4 g/mol |

IUPAC Name |

(2S)-2-[[4-[3-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C19H21N5O7/c20-15-14(17(29)24-19(21)23-15)12(25)7-3-9-1-4-10(5-2-9)16(28)22-11(18(30)31)6-8-13(26)27/h1-2,4-5,11H,3,6-8H2,(H,22,28)(H,26,27)(H,30,31)(H5,20,21,23,24,29)/t11-/m0/s1 |

InChI Key |

GQMLDZYRTDSOMZ-NSHDSACASA-N |

Isomeric SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(N=C(NC2=O)N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(N=C(NC2=O)N)N)C(=O)NC(CCC(=O)O)C(=O)O |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(N=C(NC2=O)N)N)C(=O)NC(CCC(=O)O)C(=O)O |

Synonyms |

N-[4-[3-(2,6-Diamino-1,4-dihydro-4-oxo-5-pyrimidinyl)-3-oxopropyl]benzoyl]-L-glutamic Acid; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,6aS)-2,3,3a,6a-tetrahydrofuro[2,3-b]furan](/img/structure/B1146788.png)